molecular formula C9H11N3O2S B12215850 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

Cat. No.: B12215850
M. Wt: 225.27 g/mol
InChI Key: SQXPNPOWQWUCHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-propylimidazole with thiocarbonyl compounds, followed by oxidation and carboxylation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further utilized in different applications, including drug development and material science .

Scientific Research Applications

6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and modulate signaling pathways. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid stands out due to its unique imidazo[2,1-b][1,3,4]thiadiazole scaffold, which provides a versatile platform for chemical modifications and enhances its potential for various applications. Its specific substitution pattern also contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

6-methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

InChI

InChI=1S/C9H11N3O2S/c1-3-4-6-11-12-7(8(13)14)5(2)10-9(12)15-6/h3-4H2,1-2H3,(H,13,14)

InChI Key

SQXPNPOWQWUCHD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=C(N=C2S1)C)C(=O)O

Origin of Product

United States

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